molecular formula C9H6O4S B2420199 Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide CAS No. 226259-47-8

Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide

Cat. No.: B2420199
CAS No.: 226259-47-8
M. Wt: 210.2
InChI Key: KJBAZFOFYZODKB-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide: is an organosulfur compound with the molecular formula C9H6O4S . It is a derivative of benzo[b]thiophene, characterized by the presence of a carboxylic acid group at the 5-position and a sulfone group at the 1,1-position.

Mechanism of Action

Mode of Action

It’s known that the compound can undergo reactions with arylboronic acids via c–h activation, followed by pd (ii)-catalyzed arylation . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Result of Action

It’s known that the compound can undergo oxidative cross-coupling with arylboronic acids . This suggests that the compound might induce changes in the target molecules, potentially leading to various cellular effects.

Action Environment

The action, efficacy, and stability of Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide can be influenced by various environmental factors. For instance, it’s known that thiophene 1,1-dioxide can easily undergo desulfonylative transformation to afford a dimer even at temperatures less than 40°C . This suggests that temperature and other environmental conditions could affect the stability and action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aryne Reaction with Alkynyl Sulfides: One efficient method for synthesizing benzo[b]thiophene derivatives involves the reaction of aryne intermediates with alkynyl sulfides.

    Electrochemical Synthesis: Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes at room temperature.

Industrial Production Methods: While specific industrial production methods for benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide are not widely documented, the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: m-CPBA, BF3·Et2O

    Reduction: Specific reagents not widely reported

    Substitution: Aryne intermediates, alkynyl sulfides

Major Products Formed:

    Oxidation: Formation of sulfone derivatives

    Substitution: Formation of multisubstituted benzothiophene derivatives

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide is unique due to the presence of both a carboxylic acid group and a sulfone group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1,1-dioxo-1-benzothiophene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBAZFOFYZODKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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